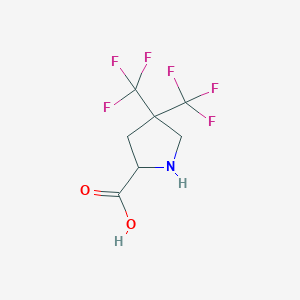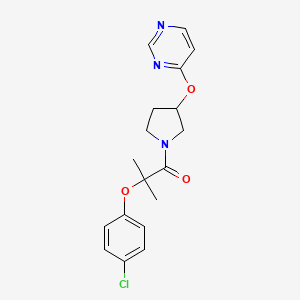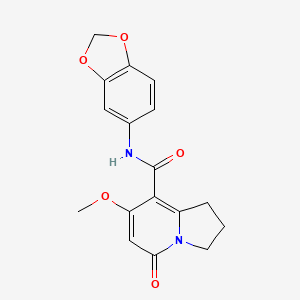
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reaction conditions: : Substitution reaction involving 1-methyl-4-chloropyridin-2-one and the prepared intermediate under nucleophilic conditions.
Industrial Production Methods
On an industrial scale, the synthesis can be carried out in large batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. Catalysts and optimized reagents are employed to enhance reaction efficiency.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, typically starting with the preparation of the cinnolinyl moiety followed by its incorporation into the piperidine framework.
Step 1: Preparation of 5,6,7,8-tetrahydrocinnolin-3-ol
Reaction conditions: : Reduction of cinnoline with appropriate reducing agents.
**Step 2: Formation of 4-((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)
Reaction conditions: : Coupling reaction involving the cinnolinyl derivative and 1-piperidinemethanol under basic conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one undergoes several types of reactions, including:
Oxidation
Reduction
Nucleophilic Substitution
Coupling Reactions
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizing hydrogenation with palladium on carbon (Pd/C).
Nucleophilic Substitution: : Involving bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: : Using reagents such as boronic acids and palladium catalysts (Pd).
Major Products Formed
The reactions produce various derivatives depending on the specific conditions employed, such as halogenated or hydroxylated analogs, which can further undergo functional group modifications.
Wissenschaftliche Forschungsanwendungen
This compound is pivotal in several research domains:
Chemistry: : Used as a building block for the synthesis of complex molecules.
Biology: : Investigated for its potential activity as an enzyme inhibitor or receptor modulator.
Medicine: : Explored for its possible pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Employed in the development of new materials and chemical processes.
Wirkmechanismus
Molecular Targets and Pathways
1-methyl-4-((4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methyl)pyridin-2(1H)-one is believed to interact with specific enzymes or receptors in biological systems, modulating their activity through binding interactions. These interactions can alter signaling pathways, leading to observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Similar Compounds
The compound stands out due to its combined cinnolinyl and piperidine structures, which are not commonly found in similar compounds. Its unique structure allows it to possess distinct physicochemical properties and biological activities.
List of Similar Compounds
1-methyl-4-(4-piperidinyl)pyridin-2-one
5,6,7,8-tetrahydrocinnolin-3-ol derivatives
N-substituted piperidinyl compounds
Eigenschaften
IUPAC Name |
1-methyl-4-[[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-9-6-17(12-21(24)26)14-25-10-7-16(8-11-25)15-27-20-13-18-4-2-3-5-19(18)22-23-20/h6,9,12-13,16H,2-5,7-8,10-11,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCHONLQOGIIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)



![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2941552.png)
![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B2941556.png)






